Luteolin-6-C-glucoside

Description

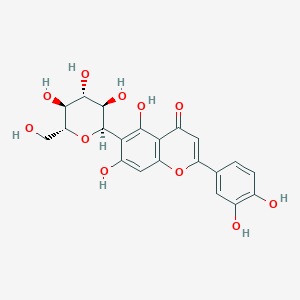

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 |

InChI Key |

ODBRNZZJSYPIDI-IAAKTDFRSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Synonyms |

6-Glc-luteolin homoorientin iso-orientin isoorientin luteolin-6-C-glucoside |

Origin of Product |

United States |

Foundational & Exploratory

Luteolin-6-C-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Luteolin-6-C-glucoside, a naturally occurring flavonoid C-glycoside. It covers its nomenclature, physicochemical properties, analytical methodologies, and key signaling pathways, offering a valuable resource for ongoing and future research and development.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific literature and commercial databases. The most common of these are Isoorientin and Homoorientin . A comprehensive list of its identifiers is provided below.

| Type | Name/Identifier |

| Systematic Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one |

| Common Synonyms | Isoorientin, Homoorientin |

| Other Names | Luteolin-6-C-β-D-glucoside, 6-Glc-luteolin, Lespecapitioside, Lutonaretin |

| CAS Number | 4261-42-1 |

| PubChem CID | 114776 |

| ChEBI ID | 17965 |

| MeSH Entry Terms | homoorientin, iso-orientin |

Quantitative Data

This section summarizes the key physicochemical and analytical data for this compound, presented for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₁₁ | [1] |

| Molecular Weight | 448.38 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 235-237 °C (decomposes) | [2] |

| Optical Rotation | [α]²⁰D = +30.1° (c=0.6 in Methanol) | |

| Purity (HPLC) | ≥98% | [2] |

| Solubility | DMSO: ≥ 100 mg/mL (223.03 mM) | [3] |

| Methanol: 5 mg/mL | [2] | |

| DMF: 15 mg/mL | ||

| UV-Vis Maximum (λmax) | 256, 270 (shoulder), 350 nm (in Methanol) | [4][5] |

| IC₅₀ (COX-2 inhibition) | 39 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of this compound.

Extraction from Plant Material

This protocol describes a general method for the extraction of this compound from plant sources.[6]

Materials:

-

Dried and powdered plant material (e.g., leaves of Salvia plebeia)

-

Methanol or Ethanol

-

Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: Macerate the dried and powdered plant material with methanol or ethanol at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a water-methanol mixture.

-

Perform sequential partitioning with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Silica Gel Column Chromatography:

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by TLC or HPLC to isolate the pure compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol, adapted from a validated method for isoorientin, is suitable for the quantitative analysis of this compound in plant extracts.[3]

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm, 4.6 × 250 mm)

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v)

-

Elution Mode: Isocratic

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 354 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient (or controlled at 25°C)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. This section provides a visual representation and description of its primary mechanisms of action.

Anti-inflammatory Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][7] This leads to a reduction in the production of pro-inflammatory mediators.

Antioxidant Signaling Pathway

The antioxidant effects of this compound are mediated, in part, by the activation of the Nrf2 signaling pathway.[1][8] This leads to the upregulation of antioxidant enzymes that protect cells from oxidative stress.

Pro-Apoptotic Signaling Pathway in Cancer Cells

In cancer cells, this compound has been shown to induce apoptosis by activating the AMPK signaling pathway.[9] This leads to the modulation of downstream targets that control cell survival and death.

References

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Isoorientin Ameliorates APAP-Induced Hepatotoxicity via Activation Nrf2 Antioxidative Pathway: The Involvement of AMPK/Akt/GSK3β [frontiersin.org]

- 9. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Luteolin-6-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Luteolin-6-C-glucoside, also known as isoorientin, is a naturally occurring flavone C-glycoside. This class of compounds is distinguished by a direct carbon-carbon bond between the flavonoid aglycone and a sugar moiety, which confers significant stability against enzymatic and acid hydrolysis compared to their O-glycoside counterparts.[1][2][3] This enhanced stability increases their bioavailability, making them attractive candidates for therapeutic applications.[2][3] Luteolin and its glycosides, including isoorientin, exhibit a wide spectrum of pharmacological activities, such as antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][4] An understanding of the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance its production and for the development of enzymatic synthesis platforms for this valuable bioactive compound.[1]

This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting relevant quantitative data, and outlining experimental protocols for key assays.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. The final and defining step is the C-glycosylation of the luteolin backbone by a specific C-glycosyltransferase.[1][2]

The pathway can be broadly divided into two main stages:

-

Formation of the Luteolin Aglycone: This stage begins with the amino acid L-phenylalanine and proceeds through the core flavonoid biosynthesis pathway.

-

C-Glycosylation of Luteolin: This is the final step where a glucose moiety is attached to the 6th carbon of the A-ring of the luteolin molecule.

The overall biosynthetic pathway is depicted in the following diagram:

Enzymes of the Pathway

-

PAL (Phenylalanine ammonia-lyase): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[1]

-

C4H (Cinnamate-4-hydroxylase): Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid.[1]

-

4CL (4-Coumaroyl-CoA ligase): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[1]

-

CHS (Chalcone synthase): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

CHI (Chalcone isomerase): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.[2]

-

F3'H (Flavonoid 3'-hydroxylase): Introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.

-

FNS (Flavone synthase): Catalyzes the desaturation of the C-ring of eriodictyol to form the flavone luteolin.[2]

-

Gt6CGT (C-glucosyltransferase from Gentiana triflora): A specific C-glycosyltransferase that catalyzes the transfer of a glucose moiety from UDP-glucose to the 6th carbon of luteolin, forming this compound.[4][5]

Quantitative Data

The enzymatic activity of C-glycosyltransferases is a critical determinant in the production of this compound. The following table summarizes the kinetic parameters for the C-glucosyltransferase from Gentiana triflora (Gt6CGT), which is known to catalyze the C-glycosylation of luteolin to produce isoorientin.[4][5]

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) |

| Gt6CGT | Gentiana triflora | Luteolin | 0.21 | 21.1 |

Table 1: Kinetic parameters of Gt6CGT for the biosynthesis of this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant Expression and Purification of C-glycosyltransferase (Gt6CGT)

This protocol describes the expression of Gt6CGT in Escherichia coli and its subsequent purification.

Methodology:

-

Gene Cloning: The coding sequence of the Gt6CGT gene from Gentiana triflora is cloned into an appropriate expression vector, such as pET-28a(+), which allows for the expression of a His-tagged fusion protein.[4][6]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3).[4][6]

-

Cell Culture: A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, such as 18°C, for an extended period (e.g., 48 hours) to enhance the yield of soluble protein.[6]

-

Cell Harvest: The bacterial cells are harvested by centrifugation at 4°C.

-

Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF) and disrupted by sonication on ice. The cell debris is removed by centrifugation.[7]

-

Purification: The supernatant containing the His-tagged Gt6CGT is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

C-glycosyltransferase (Gt6CGT) Enzyme Assay

This protocol is for determining the in vitro activity of the purified Gt6CGT.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

-

Purified Gt6CGT enzyme

-

Luteolin (substrate, dissolved in a small amount of DMSO)

-

UDP-glucose (sugar donor)

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for Gt6CGT, which is 50°C.[4] The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range.

-

Termination: The reaction is terminated by adding an equal volume of methanol or by heating.[7]

-

Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound produced.[8]

HPLC Analysis of Luteolin and this compound

This protocol outlines a general method for the separation and quantification of luteolin and its glucosides.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is used.[9][10]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (A), often containing a small amount of acid like 0.2% phosphoric acid, and an organic solvent (B), such as acetonitrile or methanol.[9][10]

-

Gradient Elution: A gradient elution is typically employed to achieve good separation of the polar glucoside from the less polar aglycone. An example gradient could be a linear increase in the organic solvent concentration over time.

-

Detection: The eluting compounds are monitored at a wavelength where both luteolin and this compound have strong absorbance, typically around 350 nm.[10]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified standard.[1]

Conclusion

The biosynthesis of this compound involves a well-characterized enzymatic pathway, culminating in the C-glycosylation of luteolin by a specific C-glycosyltransferase.[1][2] This technical guide has provided a detailed overview of this pathway, including the enzymes involved, quantitative kinetic data for the key C-glycosylation step, and comprehensive experimental protocols. This information serves as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further investigation and exploitation of the therapeutic potential of this compound. The elucidation of this pathway paves the way for the biotechnological production of this important bioactive compound through metabolic engineering and synthetic biology approaches.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Production of isoorientin and isovitexin from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. LC determination of luteolin-7-O-β-D-glucoside and apigenin-7-O-β-D-glucoside in rat plasma after administration of Humulus scandens extract and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Luteolin-6-C-glucoside (Isoorientin): A Technical Guide to its Antioxidant Activity Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin-6-C-glucoside, a C-glucosylflavone of luteolin commonly known as Isoorientin, is a natural flavonoid compound demonstrating significant antioxidant properties. Its mechanism of action is multifaceted, combining direct chemical quenching of free radicals with the indirect modulation of endogenous cellular antioxidant defense systems. This dual approach involves direct hydrogen atom transfer to neutralize reactive oxygen species (ROS) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This technical guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Dual Antioxidant Mechanism of Action

Isoorientin exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The polyphenolic structure of Isoorientin, particularly the hydroxyl groups on its B-ring, allows it to directly neutralize free radicals by donating a hydrogen atom.[1] This activity stabilizes reactive species, preventing them from causing oxidative damage to cellular macromolecules like DNA, lipids, and proteins.

-

Indirect Cellular Defense Activation: Beyond direct scavenging, Isoorientin activates intrinsic cellular antioxidant pathways.[2][3] The most critical of these is the Nrf2-Antioxidant Response Element (ARE) pathway, which leads to the transcriptional upregulation of a suite of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.[3]

Quantitative Data Presentation

The antioxidant capacity of Isoorientin has been quantified using various in vitro assays. The tables below summarize key findings, including direct radical scavenging efficiency (IC50 values) and the induction of cellular antioxidant components.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| Isoorientin | ~14.31 - 23.36[2][4] | ~2.10[2] |

| Quercetin | ~1.84 - 2.10[2] | ~0.51 - 1.89[2] |

| Luteolin | ~2.10[2] | ~0.59[2] |

| Rutin | ~4.68[2] | Not Consistently Reported |

| Kaempferol | ~5.32[2] | ~0.85[2] |

| Ascorbic Acid (Control) | ~3.02[4] | - |

Note: Values are compiled from multiple sources and may vary based on specific experimental conditions.

Table 2: Modulation of Cellular Antioxidant Enzymes

Isoorientin treatment enhances the expression and activity of endogenous antioxidant enzymes through Nrf2 activation.

| Cell Line | Treatment | Target Enzyme / Protein | Observed Effect | Citation |

| HepG2 | Isoorientin (5 µg/mL) for 1h | NQO1 (protein level) | >3-fold increase | [5] |

| HepG2 | Isoorientin (5 µg/mL) for 1h | ARE-Luciferase Activity | ~3.5-fold increase | [5] |

| HepG2 | Isoorientin | HO-1 (protein level) | Slight, not significant increase | [5] |

| Animal Model | Isoorientin Pretreatment | Catalase (CAT) Activity | Markedly increased |

Signaling Pathway Analysis: The Nrf2-ARE Axis

A cornerstone of Isoorientin's indirect antioxidant mechanism is the activation of the Nrf2 signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isoorientin is shown to induce the Nrf2 pathway, in some cases through the activation of upstream kinases like Phosphatidylinositol 3-kinase (PI3K)/Akt.[3] This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and various antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[5]

References

A Technical Guide to the Anti-inflammatory Properties of Luteolin-6-C-glucoside (Isoorientin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside found in a variety of medicinal plants. It has garnered significant scientific interest for its potent anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Isoorientin's anti-inflammatory effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutic agents.

Core Anti-inflammatory Mechanisms

Isoorientin exerts its anti-inflammatory effects by modulating several critical signaling cascades that are central to the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, suppression of the NLRP3 inflammasome, and activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of gene transcription for numerous pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS.[1][2] Isoorientin has been demonstrated to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated macrophages, Isoorientin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of downstream inflammatory genes.[2]

References

Luteolin-6-C-glucoside (Isoorientin) CAS Number 4261-42-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, also known as Isoorientin, is a naturally occurring flavone C-glycoside with the CAS number 4261-42-1.[1][2] It is found in a variety of medicinal plants and dietary sources, including Gentiana, Passiflora, and bamboo leaves.[3][4] As a derivative of luteolin, Isoorientin has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[3][5][6] Its unique C-glycosidic linkage, where the glucose moiety is attached directly to the luteolin backbone via a carbon-carbon bond, confers greater stability compared to O-glycosides. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a yellow powder.[2][7] It is soluble in solvents like DMSO, methanol, and ethanol.[2][6][8] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4261-42-1 | [1] |

| Synonyms | Isoorientin, Homoorientin, Luteolin 6-C-β-D-glucoside | [2][6] |

| Molecular Formula | C₂₁H₂₀O₁₁ | [1] |

| Molecular Weight | 448.38 g/mol | [1][2] |

| Appearance | Yellow powder | [1][7] |

| Melting Point | 245-246 °C | [1][7] |

| Solubility | Soluble in DMSO (≥100 mg/mL), Methanol, Ethanol, Pyridine | [2][6][8] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Boiling Point | 856.7 ± 65.0 °C at 760 mmHg | [1] |

| Flash Point | 303.2 ± 27.8 °C | [1] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids like Isoorientin is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] This activity helps mitigate the oxidative stress implicated in numerous chronic diseases.[9]

Mechanism of Action: The antioxidant effects of luteolin and its glucosides are mediated, in part, by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[10] Under oxidative stress, Isoorientin can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]

Quantitative Data: While specific data for this compound is limited, the antioxidant activities of its aglycone, luteolin, and a close analog, Luteolin-7-O-glucoside, provide a valuable reference.

Table 2: In Vitro Antioxidant Activity of Related Compounds

| Assay | Compound | Result (IC₅₀ / EC₅₀) | Standard | Standard Result | Reference(s) |

| DPPH Radical Scavenging | Luteolin | 13.9 µM | - | - | [13] |

| DPPH Radical Scavenging | Luteolin-7-O-glucoside | 6.80 µM | BHT | > 100 µM | [10] |

| ABTS Radical Scavenging | Luteolin | - | Vitamin C | - | [14] |

| ORAC | Luteolin-7-O-glucoside | 8804 µmol of Trolox/g | BHT | 143 µmol of Trolox/g | [10] |

| FRAP | Luteolin-7-O-glucoside | 19,570 µM FeSO₄/g | - | - | [10] |

IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. A lower value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene. ORAC: Oxygen Radical Absorbance Capacity. FRAP: Ferric Reducing Antioxidant Power.

Anti-inflammatory Activity

Isoorientin demonstrates potent anti-inflammatory effects.[3] It has been shown to be a selective inhibitor of cyclooxygenase-2 (COX-2) and can reduce the production of various pro-inflammatory mediators.[2][6]

Mechanism of Action: The anti-inflammatory activity of Isoorientin is primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][15][16]

-

NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), Isoorientin can prevent the degradation of the inhibitory protein IκBα.[17] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[8][16][17]

-

MAPK Pathway: Luteolin and its glycosides can also modulate the MAPK pathway, which includes kinases like p38, JNK, and ERK.[18][19] By inhibiting the phosphorylation of these kinases, Isoorientin can block the activation of downstream transcription factors like AP-1, further reducing the expression of inflammatory mediators.[15][17]

Quantitative Data: Studies on Isoorientin and related compounds have quantified their inhibitory effects on the production of inflammatory mediators in cell models, such as LPS-stimulated RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

| Parameter Inhibited | Compound | IC₅₀ Value | Cell Line | Assay | Reference(s) |

| COX-2 Inhibition | Isoorientin | 39 µM | - | In Vitro Enzyme Assay | [2] |

| Nitric Oxide (NO) Production | Luteolin-7-O-glucoside | 22.7 µM | RAW 264.7 | Griess Assay | [20] |

| Prostaglandin E₂ (PGE₂) Production | Luteolin-7-O-glucoside | 15.0 µM | RAW 264.7 | ELISA | [20] |

Anticancer Activity

Isoorientin has demonstrated anticancer activities against various tumor types, including pancreatic cancer.[8] Its effects are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[8][18][19]

Mechanism of Action: The anticancer effects of luteolin and its derivatives are often linked to the modulation of apoptosis-regulating proteins and cell cycle components.[21] Isoorientin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves increasing the expression of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of anti-apoptotic proteins such as Bcl-2.[9][21] Furthermore, it can interfere with critical cell survival pathways like PI3K/Akt.[18][19]

Quantitative Data: The cytotoxic effects of Isoorientin and related compounds are typically evaluated by determining their IC₅₀ values against various cancer cell lines.

Table 4: Cytotoxicity of this compound and Related Compounds Against Cancer Cells

| Cell Line | Cancer Type | Compound | IC₅₀ Value | Assay | Reference(s) |

| PANC-1 | Pancreatic | Isoorientin | Viability decreased at 20-160 µM | CCK8 Assay | [2] |

| PATU-8988 | Pancreatic | Isoorientin | Viability decreased at 20-160 µM | CCK8 Assay | [2] |

| MCF-7 | Breast | Luteolin-7-O-glucoside | 3.98 µg/mL | MTT Assay | [20] |

| HepG2 | Liver | Luteolin-7-O-glucoside | >200 µM | ATP-based viability assay | [20] |

Neuroprotective Effects

Luteolin and its derivatives exhibit significant neuroprotective properties, making them promising candidates for addressing neurodegenerative diseases.[22][23] Their mechanisms involve combating oxidative stress and neuroinflammation, which are key pathological factors in conditions like Alzheimer's and Parkinson's disease.[22][24][25] Luteolin has been shown to suppress the activation of microglia and astrocytes, reduce the production of pro-inflammatory cytokines in the brain, and inhibit apoptotic pathways in neurons.[22][23][25]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for the accurate quantification of Isoorientin in various matrices like plant extracts and biological samples.[26][27]

4.1.1 Sample Preparation

-

Plant Material (e.g., Leaves):

-

Biological Samples (e.g., Plasma):

4.1.2 HPLC Conditions (Isocratic Method)

-

Column: LiChrospher 100 RP-18 (5 µm, 4.6 × 250 mm) or similar C18 column.[3][26]

-

Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v).[3][26]

-

Injection Volume: 10 µL.[26]

-

Quantification: Use an external standard method with a calibration curve prepared from a pure Isoorientin standard.[3][27]

In Vitro Antioxidant Assays

4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[10][29]

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the Isoorientin test sample and a standard (e.g., Ascorbic acid) in methanol.[10][30]

-

Reaction: In a 96-well plate, add 100 µL of the test or standard solution to 100 µL of the DPPH solution.[29]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[29]

4.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[10][29]

-

Preparation: Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing them to react in the dark for 12-16 hours. Dilute the stock solution with methanol to an absorbance of ~0.70 at 734 nm.[10][30]

-

Reaction: In a 96-well plate, add 10 µL of the test sample or standard (e.g., Trolox) to 190 µL of the diluted ABTS•+ solution.[30]

-

Incubation: Incubate at room temperature for 6 minutes.[30]

-

Measurement: Measure the absorbance at 734 nm.[29]

-

Calculation: Calculate the percentage of inhibition to determine the IC₅₀ value.[30]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.[13][31]

-

Cell Seeding: Seed cells (e.g., cancer cell lines or macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[31]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[31]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[31]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[31]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.[13]

Measurement of Anti-inflammatory Activity

This protocol assesses the effect of Isoorientin on the production of pro-inflammatory mediators in LPS-stimulated macrophages (e.g., RAW 264.7).[20][31]

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of Isoorientin for 1-2 hours.[20]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.[31]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.[31]

-

Measurement:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess Reagent system. Read absorbance at 540 nm.[20]

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[31]

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in cell lysates, such as those involved in signaling pathways (p-p65, p-p38) or inflammation (iNOS, COX-2).[16][17]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-COX-2) and a loading control (e.g., anti-β-actin) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using image analysis software.[16]

Conclusion

This compound (Isoorientin) is a promising natural flavonoid with a robust profile of biological activities, including significant antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action are rooted in the modulation of critical cellular signaling pathways such as Nrf2, NF-κB, and MAPK. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound. While much is known, particularly from studies on its aglycone luteolin, further research focusing specifically on the pharmacokinetics, in vivo efficacy, and safety profile of pure this compound is essential for its potential development into a therapeutic agent for a variety of human diseases.

References

- 1. This compound | CAS#:4261-42-1 | Chemsrc [chemsrc.com]

- 2. This compound | CAS:4261-42-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. adipogen.com [adipogen.com]

- 7. indofinechemical.com [indofinechemical.com]

- 8. This compound | CAS:4261-42-1 | Manufacturer ChemFaces [chemfaces.com]

- 9. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing Luteolin's Neuroprotective Mechanisms [eureka.patsnap.com]

- 23. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Luteolin alleviates cognitive impairment in Alzheimer’s disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

Isoorientin (Luteolin-6-C-glucoside): A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoorientin, a naturally occurring C-glucosyl flavone, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological functions of isoorientin, with a focus on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. This document synthesizes quantitative data, details key experimental methodologies, and visually represents the underlying signaling pathways to facilitate further research and drug development initiatives.

Core Biological Activities

Isoorientin's broad spectrum of biological effects is primarily rooted in its potent antioxidant and anti-inflammatory capabilities.[1] These foundational activities underpin its therapeutic potential in a variety of disease models.

Antioxidant Activity

The antioxidant capacity of isoorientin is a cornerstone of its multifaceted pharmacological effects. It functions as both a direct radical scavenger and an indirect antioxidant by augmenting endogenous defense systems.

Quantitative Data: Antioxidant Activity of Isoorientin

| Assay | IC50 (µM) | Source |

| DPPH Radical Scavenging | ~32.3 | [2] |

| ABTS Radical Scavenging | ~4.7 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve isoorientin in methanol to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well microplate, mix 100 µL of each isoorientin dilution with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with isoorientin. The IC50 value is determined from a dose-response curve.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Isoorientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression. This activation is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Isoorientin-induced PI3K/Akt activation leads to the phosphorylation and inactivation of GSK3β, preventing Nrf2 degradation and allowing its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5]

Anti-inflammatory Activity

Isoorientin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[1]

Quantitative Data: In vivo Anti-inflammatory Activity

| Model | Species | Effective Dose | Finding | Source |

| Carrageenan-induced paw edema | Mice | 15 and 30 mg/kg | Significant reduction in paw edema | [6] |

| Lipopolysaccharide (LPS)-induced endotoxemia | Mice | 25 and 50 mg/kg | Decreased production of TNF-α, IL-6, and IL-1β | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This model is a standard in vivo assay to evaluate acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male BALB/c mice for one week prior to the experiment.

-

Grouping: Randomly divide mice into control and treatment groups.

-

Compound Administration: Administer isoorientin (e.g., 15 and 30 mg/kg, i.p.) or vehicle to the respective groups.

-

Induction of Edema: One hour after treatment, inject 20 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB Signaling

Isoorientin exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It has been shown to prevent the phosphorylation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][7]

Anti-Cancer Activity

Isoorientin has demonstrated significant anti-cancer effects in various cancer cell lines, primarily through the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of key signaling pathways.[8][9]

Quantitative Data: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Finding | Concentration/Dose | Source |

| HT-29 | Human Colorectal Adenocarcinoma | XTT Assay | IC50 of 125 µM (48h) | 125 µM | [7] |

| PANC-1 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | [8] |

| PATU-8988 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | [8] |

| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Reduced proliferation | Not Specified | [7] |

Experimental Protocol: XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of isoorientin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

XTT Reagent Addition: Prepare the XTT labeling mixture (XTT and electron-coupling reagent) according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Signaling Pathway: AMPK-Mediated Anti-Cancer Effects

In pancreatic cancer cells, isoorientin exerts its anti-cancer effects in part by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] Activation of AMPK leads to the inhibition of downstream targets involved in cell growth and proliferation, such as the mTOR pathway. Furthermore, activated AMPK can promote apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent caspase activation.[10]

Neuroprotective Activity

Isoorientin has demonstrated neuroprotective effects by mitigating neuroinflammation and oxidative stress in neuronal cells.

Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a general procedure for assessing the neuroprotective effects of isoorientin against a neurotoxic stimulus in a microglial cell line.

Signaling Pathway: Modulation of GSK3β and Downstream Pathways

Isoorientin exerts neuroprotective effects by inhibiting glycogen synthase kinase 3β (GSK3β).[1] This inhibition, achieved through increased phosphorylation at Ser9, subsequently modulates downstream signaling pathways. By inhibiting GSK3β, isoorientin can suppress the activation of pro-inflammatory pathways like NF-κB and ERK, while activating the Nrf2/HO-1 antioxidant pathway.[1] This multifaceted mechanism contributes to the reduction of neuroinflammation and protection of neuronal cells.

Anti-Diabetic Activity

Isoorientin has shown potential in ameliorating metabolic complications associated with diabetes, including hyperglycemia and insulin resistance.[1]

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

This is a common in vivo model to study the anti-diabetic effects of compounds.

-

Animal Acclimatization: Acclimate male Wistar rats for one week.

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg).

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 200 mg/dL are considered diabetic.

-

Treatment: Administer isoorientin (e.g., 200 mg/kg, oral gavage) daily for a specified period (e.g., 4 weeks).

-

Monitoring: Monitor blood glucose levels and body weight regularly.

-

Terminal Analysis: At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and tissues for histopathological examination.

Signaling Pathway: PI3K/Akt and GLUT4 Translocation

The anti-diabetic effects of isoorientin are linked to the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in insulin-mediated glucose uptake. Activation of this pathway is believed to promote the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[11][12]

Conclusion

Isoorientin is a promising natural flavonoid with a wide array of biological activities relevant to the prevention and treatment of several major human diseases. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as Nrf2, NF-κB, AMPK, and PI3K/Akt, underscore its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the clinical applications of isoorientin. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in more complex in vivo models to fully elucidate its therapeutic utility.

References

- 1. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Isoorientin Ameliorates APAP-Induced Hepatotoxicity via Activation Nrf2 Antioxidative Pathway: The Involvement of AMPK/Akt/GSK3β [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3 β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoorientin Inhibits Amyloid β25–35-Induced Neuronal Inflammation in BV2 Cells by Blocking the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Homoorientin (Luteolin-6-C-glucoside) for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Homoorientin, also known as Isoorientin or Luteolin-6-C-glucoside, is a naturally occurring C-glycosyl flavone found in various plant species.[1][2] Its chemical structure, featuring a luteolin aglycone linked to a glucose moiety at the C-6 position, underpins its significant and diverse biological activities.[2] This compound has garnered substantial scientific interest for its potential therapeutic applications, demonstrating a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] Notably, it has been identified as a key bioactive component in plants like bamboo and those of the Gentiana species.[5]

This technical guide serves as a comprehensive resource, consolidating current research findings on Homoorientin. It provides an in-depth overview of its physicochemical properties, established protocols for its extraction and isolation, a detailed analysis of its pharmacological activities with a focus on underlying molecular mechanisms, and a summary of its pharmacokinetic profile. The information is presented to support and accelerate further research and development of Homoorientin as a potential therapeutic agent.

Physicochemical Properties and Natural Occurrence

Homoorientin is a flavone characterized by its specific glycosidic linkage, which influences its solubility and bioavailability.[6][7] A summary of its key properties and notable plant sources is provided below.

Table 1: Physicochemical Properties of Homoorientin

| Property | Value | Reference |

|---|---|---|

| Synonyms | Isoorientin, this compound | [2][6] |

| CAS Number | 4261-42-1 | [6] |

| Molecular Formula | C₂₁H₂₀O₁₁ | [6] |

| Molecular Weight | 448.38 g/mol | [6] |

| Solubility | DMSO: 90 mg/mL (200.72 mM)Water: InsolubleEthanol: Insoluble |[6] |

Table 2: Natural Plant Sources and Homoorientin Content

| Plant Species | Plant Part | Isoorientin Content (% w/w or mg/g) | Reference |

|---|---|---|---|

| Gentiana olivieri | Leaves | 3.70% | [5] |

| Gentiana olivieri | Flowers | 3.28% | [5] |

| Gentiana gelida | Flowers | 3.52% | [5] |

| Gentiana asclepiadea | Leaves | 3.07% | [5] |

| Gentiana cruciata | Leaves | 2.27% | [5] |

| Vaccinium bracteatum | Leaf Extract | 3.45 mg/g | [5] |

| Bamboo Leaves | Extract | 8.3% Purity Achieved |[5][8] |

Extraction and Isolation Protocols

Efficient extraction and purification are critical for obtaining high-purity Homoorientin for research purposes. The general workflow involves an initial solvent extraction from plant material, followed by chromatographic purification.

Experimental Protocol: Negative Pressure Extraction

This method utilizes reduced pressure to enhance extraction efficiency at lower temperatures, preserving the integrity of the compound.[5][8]

-

Material Preparation: Dry and powder the source plant material (e.g., bamboo leaves).

-

Extraction Setup: Place the powdered material into a negative pressure container.

-

Solvent Addition: Add an extraction solvent, such as an ethanol-water mixture, at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).[8]

-

Digestion: Allow the mixture to digest for 1-2 hours under negative pressure (-0.065 to -0.075 MPa) at a controlled low temperature (30-35°C).[5][8]

-

Collection: Filter the solution to separate the solid material. Collect the filtrate and concentrate it under a vacuum to yield the crude extract. Using this method on bamboo leaves has been shown to produce an extract with a Homoorientin purity of 8.3%.[5]

Experimental Protocol: Purification by Chromatography

A two-step chromatographic process is typically employed to isolate Homoorientin from the crude extract.

-

Macroporous Resin Column Chromatography:

-

Dissolve the crude extract in an appropriate solvent.

-

Load the sample solution onto a column packed with a suitable macroporous resin (e.g., HPD-500).[5]

-

Elute the column with a solvent gradient, typically starting with water and gradually increasing the ethanol concentration.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify those rich in Homoorientin.

-

Combine and concentrate the Homoorientin-rich fractions.[5]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the semi-purified extract from the previous step in the mobile phase.

-

Utilize a preparative HPLC system with a reversed-phase C18 column.

-

Employ a mobile phase system, such as water-methanol-glacial acetic acid, to achieve fine separation.[5]

-

Set the detector at the maximum absorption wavelength for Homoorientin (approx. 350 nm) to isolate the compound at a high purity level (>98%).[5][9]

-

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Homoorientin exhibits significant antineoplastic properties across a range of cancer types, including pancreatic, liver, and oral cancers.[2][10] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of critical cell signaling pathways.[2][10]

Table 3: In Vitro Cytotoxicity of Homoorientin in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Caco-2 | Colon Cancer | > 80 µg/mL (>178.42 µM) | [11] |

| Caco-2 | Colon Cancer | 85.58 µg/mL (190.86 µM) | [11] |

| HepG2 | Liver Cancer | 53.1 ± 6.9 µM |[11] |

Signaling Pathways in Cancer:

-

AMPK Pathway in Pancreatic Cancer: Homoorientin activates the AMP-activated protein kinase (AMPK) signaling pathway.[2] This activation leads to the induction of apoptosis and a reduction in tumor malignancy by downregulating proteins involved in cell survival and invasion (like VEGF, N-cadherin, MMPs, and Bcl-2) and upregulating pro-apoptotic proteins (like E-cadherin and BAX).[2]

-

PI3K/Akt and MAPK Pathways: In various cancer models, Homoorientin has been shown to inhibit the pro-survival PI3K/Akt pathway by reducing the phosphorylation of Akt.[12] It also modulates the mitogen-activated protein kinase (MAPK) pathway, often promoting apoptosis by activating JNK and p38 kinases while inhibiting the pro-proliferative ERK kinase.[12]

Neuroprotective and Anti-neuroinflammatory Activity

Homoorientin displays promising neuroprotective effects, particularly by mitigating neuroinflammation driven by microglial activation, a key process in neurodegenerative diseases like Alzheimer's.[4][13]

-

Mechanism in Microglia: In lipopolysaccharide (LPS)-stimulated microglia, Homoorientin attenuates the inflammatory response by modulating multiple signaling pathways. It promotes the inhibitory phosphorylation of GSK3β, prevents the degradation of IκB (thereby keeping NF-κB in the cytoplasm), and activates the Nrf2/HO-1 antioxidant response element pathway.[4] This cascade of events leads to a significant reduction in the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), and COX-2.[4]

Antioxidant Activity

Homoorientin is a potent antioxidant, acting as a scavenger of various reactive oxygen species (ROS).[6][14] It can directly neutralize free radicals, including superoxide, peroxyl, and hydroxyl radicals.[15] Interestingly, its effect on intracellular ROS levels appears to be cell-dependent; it increases ROS in HepG2 hepatoma cells, contributing to its anticancer effect, while enhancing the endogenous antioxidant defense system in normal liver cells.[16]

Table 4: In Vitro Antioxidant Activity of Homoorientin

| Assay | Result (IC₅₀) | Reference |

|---|---|---|

| Superoxide Radical Scavenging | 9.0 ± 0.8 µM | [15] |

| DPPH Radical Scavenging | More potent than Trolox and BHT |[15] |

Anti-inflammatory Activity

Beyond neuroinflammation, Homoorientin demonstrates systemic anti-inflammatory effects. In animal models, it reduces inflammation and allergic responses.[3]

Table 5: In Vivo Anti-inflammatory and Anti-allergic Effects of Homoorientin

| Animal Model | Dosage | Key Findings | Reference |

|---|---|---|---|

| Ovalbumin-induced asthma (mice) | 25 and 50 mg/kg (intragastric) | Significant reduction in IL-4, IL-5, and IL-13 in BALF. Decreased p-NF-κB-p65 expression. | [3] |

| Carrageenan-induced paw edema (rats) | Not specified | Significantly reduced inflammation. |[3] |

Pharmacokinetics and Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Homoorientin is crucial for its development as a drug.

-

Absorption and Bioavailability: In Caco-2 cell monolayer models, Homoorientin is well-absorbed primarily via passive diffusion.[17] However, in vivo studies in rats show a low oral bioavailability of approximately 9%.[7][18] This is attributed to its low aqueous solubility and extensive first-pass metabolism in the liver and gut.[7][18]

-

Metabolism: Homoorientin is metabolized by phase II UGT enzymes, with UGT1A1, 1A8, 1A9, and 1A10 showing the highest activity.[17] Following oral administration in rats, the primary metabolite detected in plasma is a sulfate conjugate (isoorientin 3'- or 4'-O-sulfate).[7][18] Intestinal bacteria also play a role in its metabolism, capable of transforming it into 6-C-glucosyleriodictyol, which is then deglycosylated to eriodictyol.[19]

-

Pharmacokinetics: After intravenous administration in rats (5, 10, and 15 mg/kg), Homoorientin exhibits linear pharmacokinetics with a terminal half-life of approximately 1.7-2.1 hours.[7]

Table 6: Pharmacokinetic Parameters of Homoorientin in Rats

| Administration | Dose | T₁/₂ (h) | Bioavailability (%) | Key Notes | Reference |

|---|---|---|---|---|---|

| Intravenous (i.v.) | 5, 10, 15 mg/kg | 1.67 - 2.07 | N/A | Linear pharmacokinetics observed. | [7][18] |

| Oral (p.o.) | 150 mg/kg | - | 8.98 ± 1.07% | Low plasma concentration of parent drug; high concentration of sulfate metabolite. |[7][18] |

Key Experimental Methodologies

In Vitro Cell Viability (MTS Assay)

This assay is used to assess the cytotoxic effects of Homoorientin on cancer cells.[12]

-

Cell Seeding: Seed cancer cells (e.g., PANC-1, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Homoorientin (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours until color development.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins within signaling pathways.[4]

-

Cell Lysis: After treatment with Homoorientin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, NF-κB p65, Nrf2) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Ovalbumin-Induced Asthma Model

This model is used to evaluate the anti-allergic and anti-inflammatory effects of Homoorientin in the airways.[3]

-

Sensitization: Sensitize mice (e.g., C57BL/6) by intraperitoneal injection of ovalbumin (OVA) emulsified with aluminum hydroxide on days 0 and 14.

-

Challenge: From day 21 to 27, challenge the mice with an aerosolized OVA solution for 30 minutes daily.

-

Compound Administration: Administer Homoorientin (e.g., 25 or 50 mg/kg) or vehicle control intragastrically one hour before each OVA challenge.

-

Sample Collection: 24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis: Analyze the BALF for inflammatory cell counts and cytokine levels (IL-4, IL-5, IL-13) using ELISA. Analyze lung tissue for histological changes and protein expression (e.g., p-NF-κB) via Western blot or immunohistochemistry.

Conclusion

Homoorientin (this compound) is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anticancer, neuroprotective, antioxidant, and anti-inflammatory activities are supported by clear mechanisms of action involving the modulation of key cellular signaling pathways such as AMPK, PI3K/Akt, and NF-κB. While its in vitro and preclinical efficacy is promising, the primary challenge for its clinical development is its low oral bioavailability.[7] Future research should focus on developing novel drug delivery systems (e.g., nanoformulations) to enhance its pharmacokinetic profile. Further investigation into its efficacy in a wider range of disease models and eventual transition to human clinical trials will be critical to fully realize the therapeutic promise of this potent natural compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104650052A - Method for preparing isoorientin extract from bamboo leaves - Google Patents [patents.google.com]

- 9. CN102285976A - Method for extracting isoorientin from bamboo leaf flavones - Google Patents [patents.google.com]

- 10. Isoorientin: Unveiling the hidden flavonoid's promise in combating cancer development and progression - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Isoorientin - Wikipedia [en.wikipedia.org]

- 14. Experimental and theoretical investigations on the antioxidant activity of isoorientin from Crotalaria globosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoorientin-6"-O-glucoside, a water-soluble antioxidant isolated from Gentiana arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of isoorientin on intracellular antioxidant defence mechanisms in hepatoma and liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Study of UGT Metabolism and Permeability of Orientin and Isoorientin, Two Active flavonoid C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Luteolin-6-C-glucoside (Isoorientin)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Luteolin-6-C-glucoside (also known as Isoorientin), a C-glycosyl flavonoid with significant antioxidant, anti-inflammatory, and anti-cancer properties. Accurate solubility data is paramount for the design and execution of in vitro biological assays, formulation development, and pharmacokinetic studies. This document consolidates available quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates key biological pathways modulated by this compound.

Solubility Profile of this compound

This compound's solubility is highly dependent on the solvent's polarity. It exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which is crucial for preparing high-concentration stock solutions for biological screening. Its solubility in aqueous and less polar organic solvents is considerably lower, a common characteristic for many flavonoids that poses challenges for formulation and bioavailability.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various laboratory solvents. For comparative context, data for its aglycone, Luteolin, is also included where available, as the glycosidic moiety significantly influences solubility.

| Compound | Solvent | Solubility (mg/mL) | Molar Conc. (mM) | Temp. (°C) | Source / Notes |

| This compound | DMSO | ≥ 100 | ≥ 223.03 | Not Specified | BioCrick. Saturation was not reached at this concentration.[1] |

| This compound | DMSO | 100 | ~223 | Not Specified | A stock solution of this concentration was successfully prepared.[2] |

| This compound | Methanol | 5 | ~11.15 | Not Specified | Chemsrc.[2] |

| Luteolin (Aglycone) | DMSO | ~10 | ~34.9 | Not Specified | Cayman Chemical.[3] |

| Luteolin (Aglycone) | DMSO | 0.31 ± 0.08 | ~1.08 | 27 | HPLC method; lower value may be due to shorter dissolution time.[4] |

| Luteolin (Aglycone) | Dimethyl Formamide (DMF) | ~20 | ~69.9 | Not Specified | Cayman Chemical.[3] |

| Luteolin (Aglycone) | Ethanol | ~5 | ~17.5 | Not Specified | Cayman Chemical.[3] |

| Luteolin (Aglycone) | Water | 0.0064 | ~0.022 | 30 | Highlighting poor aqueous solubility.[5] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility measurement is critical. The two most common methods in drug discovery are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the gold standard. It involves saturating a solvent with the compound over a sufficient period to reach equilibrium.

Protocol:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, water, ethanol) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. This step must be done without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Construct a calibration curve using standard solutions of this compound of known concentrations to determine the concentration in the sample.[6]

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Biological Context: Key Signaling Pathways

The solubility of this compound in solvents like DMSO is critical for its use in in vitro studies to elucidate its mechanisms of action. This compound modulates several key signaling pathways involved in cellular defense and disease progression.

Nrf2-Mediated Antioxidant Response

A primary mechanism of action for this compound (Isoorientin) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Isoorientin is believed to activate upstream kinases like PI3K/Akt, which leads to the dissociation of Nrf2 from Keap1.[7][8] Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[7][9]

Modulation of Inflammatory and Cell Proliferation Pathways

Beyond its antioxidant effects, this compound also demonstrates significant anti-inflammatory and anti-cancer activities by interacting with other critical pathways:

-

NF-κB Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of genes involved in inflammation, leading to reduced production of pro-inflammatory cytokines.[7][10]

-

MAPK and PI3K/Akt Pathways: The compound has been shown to inhibit the MAPK and PI3K/Akt signaling pathways, which are crucial for osteoclast differentiation and are often dysregulated in cancer, thereby inhibiting cell proliferation and inducing apoptosis.[11][12][13]

-

COX-2 Inhibition: Isoorientin is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[1][2]

References

- 1. This compound | CAS:4261-42-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS#:4261-42-1 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Isoorientin Ameliorates APAP-Induced Hepatotoxicity via Activation Nrf2 Antioxidative Pathway: The Involvement of AMPK/Akt/GSK3β [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the therapeutic potential of isoorientin in the treatment of osteoporosis: a study using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]

Luteolin-6-C-glucoside: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract